

# physical and chemical properties of 9(R)-HODE cholesteryl ester

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## Compound of Interest

Compound Name: 9(R)-HODE cholesteryl ester

Cat. No.: B593965

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## An In-depth Technical Guide to 9(R)-HODE Cholesteryl Ester

For researchers, scientists, and professionals in drug development, understanding the nuanced characteristics of lipid molecules is paramount. 9(R)-hydroxy-10(E),12(Z)-octadecadienoic acid (9(R)-HODE) cholesteryl ester is a significant, albeit specialized, lipid molecule of interest. This oxylipin, an ester of cholesterol and the 9(R)-hydroxy derivative of linoleic acid, is primarily associated with oxidative stress and the pathology of atherosclerosis.

This technical guide provides a comprehensive overview of the known physical and chemical properties of **9(R)-HODE cholesteryl ester**, details on its biological formation and analytical measurement, and its role in relevant signaling pathways.

## Physical and Chemical Properties

**9(R)-HODE cholesteryl ester** is a large, hydrophobic molecule. It is typically supplied as a solid or in an organic solvent solution for laboratory use.<sup>[1][2]</sup> Its stability is rated for at least two years when stored properly at -20°C.<sup>[2][3]</sup>

The quantitative physical and chemical data for **9(R)-HODE cholesteryl ester** are summarized in the table below.

Property	Value	Reference(s)
CAS Number	330800-93-6	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>45</sub> H <sub>76</sub> O <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	665.08 g/mol (also cited as 665.1 g/mol )	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Physical State	Solid	<a href="#">[1]</a> <a href="#">[6]</a>
UV Absorbance (λ <sub>max</sub> )	234 nm (in ethanol)	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[8]</a>
Purity	Typically >98%	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[8]</a>
Storage Temperature	-20°C	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Stability	≥ 2 years (at -20°C)	<a href="#">[2]</a> <a href="#">[3]</a>
Solubility	DMF: >50 mg/mL DMSO: >50 mg/mL Ethanol: >50 mg/mL Ethanol:PBS (1:10): <10 μg/mL	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[8]</a>
InChI Key	ALWABJCAEDQEGO-DXCNXAGRSA-N	<a href="#">[1]</a> <a href="#">[2]</a>

## Biological Formation and Significance

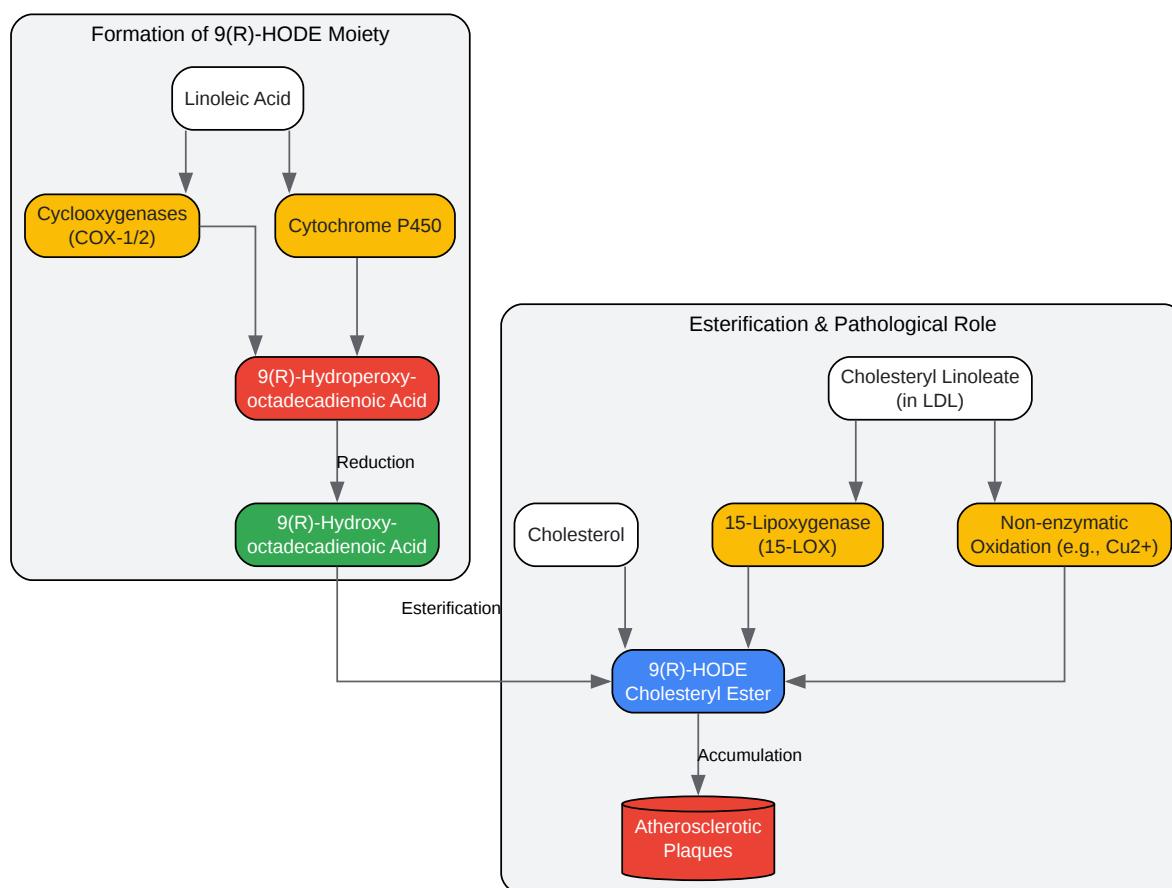
**9(R)-HODE cholesteryl ester** has been identified and extracted from human atherosclerotic lesions, highlighting its relevance in cardiovascular disease.[\[2\]](#)[\[3\]](#)[\[8\]](#)[\[9\]](#) Its formation is a multi-step process involving the oxidation of linoleic acid and subsequent esterification to cholesterol. It is a key component of oxidized low-density lipoprotein (LDL).

The formation of the 9(R)-HODE moiety can occur through several enzymatic and non-enzymatic pathways:

- Cyclooxygenases (COX): Both COX-1 and COX-2 enzymes can metabolize linoleic acid to hydroperoxy-octadecadienoic acids (HpODEs), which are then reduced to HODEs. This pathway predominantly produces the 9(R)-HODE stereoisomer.[\[10\]](#)

- Cytochrome P450: These microsomal enzymes also metabolize linoleic acid, producing a mixture of 9-HODE stereoisomers where the 9(R) form predominates.[10][11]
- Lipoxygenases (LOX): The 15-lipoxygenase enzyme, found in human monocytes and rabbit reticulocytes, can directly oxygenate cholesteryl linoleate to form 9-HODE cholesteryl ester. [3]
- Non-Enzymatic Oxidation: Random lipid peroxidation, often catalyzed by metal ions like Cu<sup>2+</sup> during the oxidation of LDL, can also lead to the formation of HODE cholesteryl esters.[3]

While the free acid form, 9(R)-HODE, is known to be a pro-inflammatory mediator that can activate the G protein-coupled receptor GPR132, it is crucial to note that esterified HODEs, such as **9(R)-HODE cholesteryl ester**, do not activate this receptor.[12] The primary significance of the cholesteryl ester form relates to its accumulation within atherosclerotic plaques, serving as a stable biomarker of lipid oxidation and vascular pathology.[12][13]

[Click to download full resolution via product page](#)**Biological formation pathway of 9(R)-HODE cholesteryl ester.**

## Experimental Protocols

The analysis of **9(R)-HODE cholesteryl ester**, particularly from complex biological matrices, requires sensitive and specific analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for quantification.[13][14]

### Protocol: Quantification of Total 9-HODE Cholesteryl Ester in Plasma

This protocol is adapted from established methods for analyzing total 9-HODE (free and esterified) and is applicable for the cholesteryl ester.[13][14]

#### 1. Sample Preparation & Hydrolysis:

- To an aliquot of plasma (e.g., 100  $\mu$ L), add a stable isotope-labeled internal standard (e.g., 9(S)-HODE-d4 cholesteryl ester) to account for analyte loss during processing.[14]
- To release the 9-HODE moiety from its ester linkage for total HODE analysis, perform a base hydrolysis. Add 1 M sodium hydroxide (NaOH) and incubate at 60°C for 30 minutes.[14]
- Acidify the sample to a pH of ~3 using hydrochloric acid (HCl) to protonate the fatty acid for extraction.

#### 2. Extraction (Liquid-Liquid Extraction - LLE):

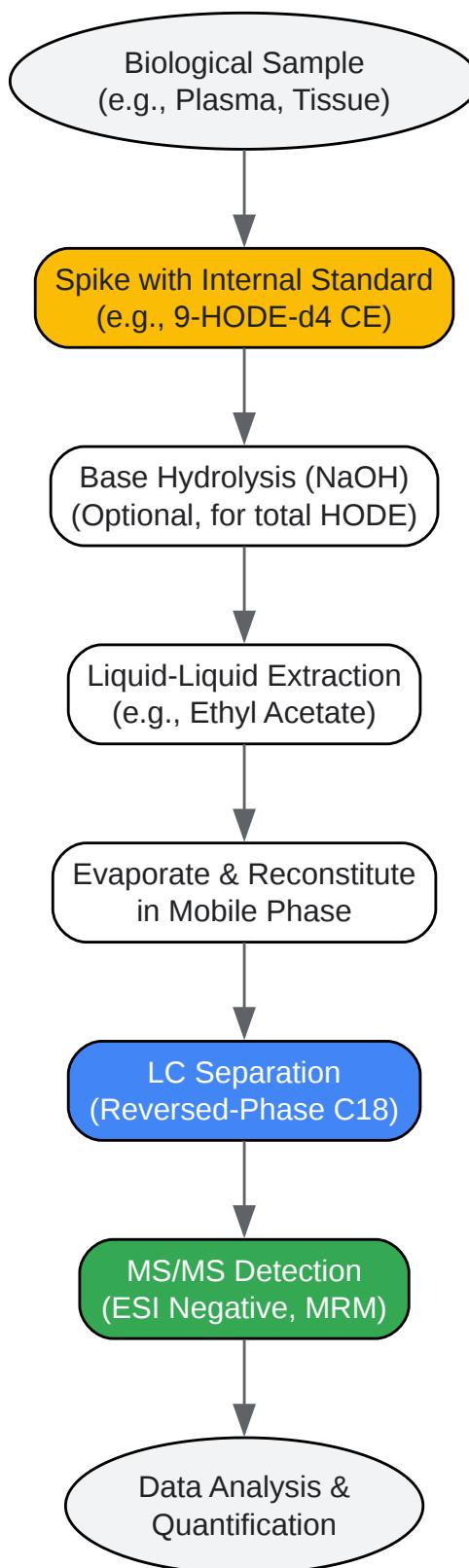
- Add a water-immiscible organic solvent, such as ethyl acetate or a hexane:isopropanol mixture, to the acidified sample.
- Vortex vigorously to ensure thorough mixing and partitioning of the lipid into the organic phase.
- Centrifuge to separate the aqueous and organic layers.
- Carefully collect the upper organic layer containing the lipids.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

#### 3. Reconstitution & Analysis:

- Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 100  $\mu$ L of Methanol/Water).
- Inject the reconstituted sample onto the LC-MS/MS system.

#### 4. LC-MS/MS Parameters:

- LC Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.6  $\mu$ m particle size) is suitable.[13]
- Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile/Methanol with 0.1% formic acid.[13]
- Ionization: Electrospray Ionization (ESI) in negative mode is preferred for detecting the deprotonated molecule  $[M-H]^-$ .[13]
- MS/MS Detection: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The specific precursor-to-product ion transitions for 9-HODE and the internal standard must be optimized on the specific mass spectrometer being used.[13][15]



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General workflow for the analysis of 9-HODE cholesteryl ester.

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